molecular formula C8H12O B1376638 [1-(Prop-2-yn-1-yl)cyclobutyl]methanol CAS No. 288385-20-6

[1-(Prop-2-yn-1-yl)cyclobutyl]methanol

Cat. No. B1376638
CAS RN: 288385-20-6
M. Wt: 124.18 g/mol
InChI Key: HURPPLVIYXNRIC-UHFFFAOYSA-N
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Description

1-(Prop-2-yn-1-yl)cyclobutylmethanol, also known as 1-CB, is an alkylcyclobutane alcohol derived from the cyclic hydrocarbon propargyl alcohol. It is a colorless liquid that is soluble in water and has a pungent odor. 1-CB is an important intermediate in the synthesis of a variety of organic compounds and is used in the production of polymers, pharmaceuticals, and surfactants. 1-CB has been studied for its potential applications in scientific research, including its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Scientific Research Applications

Synthesis and Rearrangement

[1-(Prop-2-yn-1-yl)cyclobutyl]methanol has been studied in the context of synthesis and rearrangement processes. El-Hachach et al. (1999) explored its synthesis and rearrangement, leading to the production of norbornanes and cerapicol, a compound with potential applications in organic synthesis (El-Hachach, Fischbach, Gerke, & Fitjer, 1999).

Photochemical Reactions

The compound has been involved in studies on photochemical reactions. For instance, Baldry (1975) investigated the photoaddition of methanol to phenyl-substituted butadienes, leading to the formation of various ether products, including cyclobutyl ethers (Baldry, 1975).

Methanolysis and Electrophilicity

Takeuchi et al. (1996) explored methanolysis of 2-oxobicyclo[3.3.1]non-1-yl triflate, which involves [1-(Prop-2-yn-1-yl)cyclobutyl]methanol. The study highlighted the electrophilicity of the 2-oxo bridgehead carbocation and the stabilization of the cyclopropane ring, leading to the formation of propellanone (Takeuchi, Ohga, Tokunaga, & Tsugeno, 1996).

Electrophoresis and Detection Techniques

Santos et al. (2017) developed a hybrid electrophoresis device for the electro-oxidation of primary alcohols, including methanol. This study is relevant for understanding the behavior of [1-(Prop-2-yn-1-yl)cyclobutyl]methanol in analytical chemistry contexts (Santos, da Costa, Gutz, & Garcia, 2017).

Impact on Lipid Dynamics

Nguyen et al. (2019) investigated the impact of methanol on lipid dynamics, which can be pertinent for understanding the interactions of cyclobutyl methanol derivatives in biological systems (Nguyen, DiPasquale, Rickeard, Stanley, Kelley, & Marquardt, 2019).

Metal Ion Reactions

Géribaldicor et al. (1996) explored the reactions of metal ions with alcohols, including methanol, which provides insights into the reactivity of [1-(Prop-2-yn-1-yl)cyclobutyl]methanol with metal ions (Géribaldicor, Breton, Decouzon, & Azzaro, 1996).

Catalysis and Organic Synthesis

Gabriele et al. (2000) and Subba Reddy et al. (2015) discussed the use of similar compounds in catalysis and organic synthesis, providing a context for the potential use of [1-(Prop-2-yn-1-yl)cyclobutyl]methanol in these fields (Gabriele, Salerno, D. Pascali, Costa, & Chiusoli, 2000); (Subba Reddy, Muralikrishna, Yadav, Jagdeesh Babu, Sirisha, & Sarma, 2015).

properties

IUPAC Name

(1-prop-2-ynylcyclobutyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O/c1-2-4-8(7-9)5-3-6-8/h1,9H,3-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HURPPLVIYXNRIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCC1(CCC1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

124.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1-(Prop-2-yn-1-yl)cyclobutyl]methanol

CAS RN

288385-20-6
Record name [1-(prop-2-yn-1-yl)cyclobutyl]methanol
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URL https://echa.europa.eu/information-on-chemicals
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[1-(Prop-2-yn-1-yl)cyclobutyl]methanol
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